molecular formula C11H16ClN3 B1369549 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine CAS No. 901586-58-1

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Cat. No.: B1369549
CAS No.: 901586-58-1
M. Wt: 225.72 g/mol
InChI Key: DEFHAJMRIODKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, an ethyl group at the 6-position, and a piperidin-1-yl group at the 2-position.

Future Directions

While specific future directions for “4-Chloro-6-ethyl-2-(piperidin-1-YL)pyrimidine” were not found, there are general trends in the field of pyrimidine research. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids/esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets. The piperidin-1-yl group can interact with various receptors and enzymes, modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the piperidin-1-yl group can enhance its interaction with biological targets, while the chloro and ethyl groups can modulate its reactivity and stability .

Properties

IUPAC Name

4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFHAJMRIODKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)N2CCCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590739
Record name 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901586-58-1
Record name 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.